molecular weight and formula of 3'-(Trifluoromethyl)biphenyl-4-methanol
molecular weight and formula of 3'-(Trifluoromethyl)biphenyl-4-methanol
Technical Monograph: 3'-(Trifluoromethyl)biphenyl-4-methanol
Executive Summary & Molecular Identity
3'-(Trifluoromethyl)biphenyl-4-methanol is a specialized biaryl scaffold utilized primarily in medicinal chemistry as a "linker-fragment" intermediate.[1] It combines a lipophilic, metabolically stable trifluoromethyl-biphenyl core with a polar, reactive hydroxymethyl handle.
This compound serves as a critical building block for introducing the 3-trifluoromethylbiphenyl moiety —a privileged substructure known to enhance potency and metabolic half-life in nuclear receptor ligands (e.g., PPAR agonists) and enzyme inhibitors.[1]
Table 1: Physicochemical Profile[1][2][3]
| Property | Specification |
| IUPAC Name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol |
| Molecular Formula | C₁₄H₁₁F₃O |
| Molecular Weight | 252.23 g/mol |
| Exact Mass | 252.0762 Da |
| SMILES | OCC1=CC=C(C2=CC=CC(C(F)(F)F)=C2)C=C1 |
| LogP (Predicted) | 3.6 ± 0.4 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 1 / 4 (Includes Fluorine atoms) |
| Rotatable Bonds | 2 (Biphenyl linkage, Hydroxymethyl group) |
Synthetic Methodology: The Suzuki-Miyaura Protocol
The most robust route to 3'-(Trifluoromethyl)biphenyl-4-methanol is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] This protocol is preferred over the Gomberg-Bachmann or Ullmann reactions due to its mild conditions, tolerance of the benzylic alcohol, and high regioselectivity.
Retrosynthetic Analysis
The molecule is disconnected at the C1–C1' biaryl bond.
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Fragment A (Electrophile): 1-Bromo-3-(trifluoromethyl)benzene (commercially available, CAS 401-78-5).
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Fragment B (Nucleophile): 4-(Hydroxymethyl)phenylboronic acid (commercially available, CAS 59016-93-2).
Optimized Experimental Protocol
Note: This protocol is designed for a 5.0 mmol scale. All steps must be performed under an inert Argon atmosphere to prevent homocoupling of the boronic acid or oxidation of the catalyst.
Reagents:
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Aryl Halide: 1-Bromo-3-(trifluoromethyl)benzene (1.13 g, 5.0 mmol)
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Boronic Acid: 4-(Hydroxymethyl)phenylboronic acid (0.91 g, 6.0 mmol, 1.2 equiv)
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Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (204 mg, 0.25 mmol, 5 mol%)
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Rationale: The bidentate dppf ligand prevents catalyst decomposition better than PPh₃ at the elevated temperatures required for electron-deficient aryl halides.
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Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (7.5 mL)
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Solvent: 1,4-Dioxane (15 mL)
Step-by-Step Workflow:
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Degassing: Charge a 50 mL Schlenk flask with 1,4-dioxane and the 2M K₂CO₃ solution. Sparge with Argon for 15 minutes. Dissolved oxygen is the primary cause of Suzuki coupling failure.
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Charging: Add the aryl halide, boronic acid, and Pd catalyst to the flask under a positive stream of Argon.
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Reaction: Seal the flask and heat to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.8) should disappear, and the product (Rf ~0.3) should appear.[2]
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine (15 mL). Dry over anhydrous MgSO₄.
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Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂) using a gradient of 0–30% Ethyl Acetate in Hexanes.
Synthetic Logic Visualization
Figure 1: Catalytic cycle for the synthesis of the target compound via Suzuki-Miyaura coupling.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.
1. ¹H NMR Spectroscopy (400 MHz, CDCl₃):
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Diagnostic Signal A (Benzylic): A singlet or broad doublet at δ 4.75 ppm (2H, -CH ₂OH).[1]
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Diagnostic Signal B (Aromatic): A complex region between δ 7.40 – 7.90 ppm .
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Look for the distinctive splitting of the 3-substituted trifluoromethyl ring: A singlet (s) for the proton between the CF₃ and the biphenyl bond, and a doublet (d) for the protons adjacent to the bond.
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Validation Check: If the benzylic peak appears as a singlet at δ 10.0 ppm, oxidation to the aldehyde has occurred.
2. ¹⁹F NMR Spectroscopy:
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Signature: A single sharp singlet at approximately δ -62.5 ppm .
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Purity Check: Multiple peaks in this region indicate regioisomeric impurities (e.g., 4'-CF₃ isomer) or residual starting material.[1]
Application in Drug Discovery
This molecule is not typically a final drug but a "warhead" carrier or a scaffold optimizer.
The "Fluorine Effect" & Metabolic Stability
The 3'-trifluoromethyl group serves as a bioisostere for a chloride or methyl group but with significantly altered electronic properties.
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Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing the CF₃ group at the meta position of the distal phenyl ring blocks metabolic oxidation (P450 hydroxylation) at that site, extending the drug's half-life (
). -
Lipophilicity: The CF₃ group increases the LogP by approximately 1.2 units, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
Functionalization Logic
The 4-methanol group is a versatile handle.[1] It is rarely left as a free alcohol in final drug candidates due to Phase II conjugation (glucuronidation). Instead, it is converted into:
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Benzylic Halides: For alkylation of amines (creating GPCR ligands).
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Aldehydes/Acids: For reductive amination or amide coupling.
Structure-Activity Relationship (SAR) Flow
Figure 2: Structural Activity Relationship (SAR) map highlighting the functional roles of specific moieties.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22015014, (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol. (Note: Isomeric reference for property validation). Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for biphenyl synthesis). Retrieved from [Link][1]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Source for metabolic stability data). Retrieved from [Link][1]
